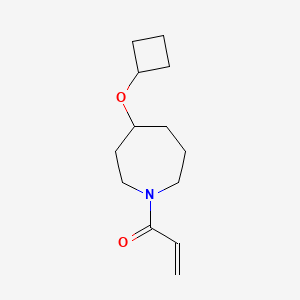
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Cyclobutyloxyazepan-1-yl)prop-2-en-1-one is a chemical compound that is commonly referred to as CBPA. It is an important research tool in the field of neuroscience and has been used extensively in scientific research to understand the mechanisms of various neurological disorders. CBPA is a highly potent and selective antagonist of GABAA receptors and has been found to be effective in the treatment of various neurological disorders.
Mecanismo De Acción
CBPA acts as a potent and selective antagonist of GABAA receptors. It binds to the receptor and blocks the effects of GABA on the receptor. This leads to a decrease in the inhibitory effects of GABA on the central nervous system, which results in an increase in neuronal activity. This mechanism of action makes CBPA an effective tool in the study of the role of GABA in various neurological disorders.
Biochemical and Physiological Effects:
CBPA has been found to have several biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, which can lead to an increase in anxiety, depression, and seizures. CBPA has also been found to have an effect on the sleep-wake cycle, with studies showing that it can increase wakefulness and decrease sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPA has several advantages as a research tool. It is highly potent and selective, which makes it an effective tool in the study of the role of GABA in various neurological disorders. It also has a long half-life, which makes it useful for studying the long-term effects of GABA on the central nervous system. However, CBPA also has some limitations. It is highly toxic and can be dangerous if not handled properly. It also has a short shelf life, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several future directions for the use of CBPA in scientific research. One area of research is the study of the role of GABA in various neurological disorders. CBPA can be used to study the effects of GABA on the central nervous system and its role in the development of these disorders. Another area of research is the development of new drugs based on CBPA. CBPA can be used as a starting point for the development of new drugs that target GABAA receptors and have fewer side effects than current drugs.
Métodos De Síntesis
The synthesis of CBPA is a complex process that involves several steps. The synthesis starts with the reaction of 4-bromobutyric acid with cyclobutanol to form the corresponding bromoester. The bromoester is then reacted with sodium azide to form the azidoester. The azidoester is then reduced with hydrogen gas in the presence of palladium on carbon to form the amine. The amine is then reacted with propiolaldehyde in the presence of a base to form CBPA.
Aplicaciones Científicas De Investigación
CBPA has been extensively used in scientific research to study the mechanisms of various neurological disorders. It has been found to be effective in the treatment of anxiety, depression, epilepsy, and sleep disorders. CBPA is a highly selective antagonist of GABAA receptors and has been found to be effective in blocking the effects of GABA on these receptors. This makes it an important research tool in the study of the role of GABA in various neurological disorders.
Propiedades
IUPAC Name |
1-(4-cyclobutyloxyazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-2-13(15)14-9-4-7-12(8-10-14)16-11-5-3-6-11/h2,11-12H,1,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYXDJJKQRWVKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(CC1)OC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)
![[3-Fluoro-4-(methoxymethyl)phenyl]methanamine](/img/structure/B2994828.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)
![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)


![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pentanoic acid](/img/structure/B2994843.png)
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
